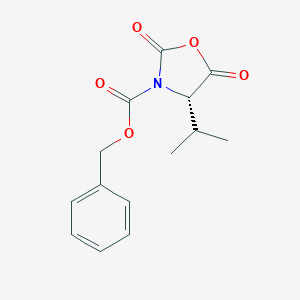

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Description

Properties

IUPAC Name |

benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWOGVKYLPBQY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453989 | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158257-41-1 | |

| Record name | Phenylmethyl (4S)-4-(1-methylethyl)-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158257-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate chemical properties

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Foreword

This compound, a key chiral building block, is instrumental in the fields of synthetic organic chemistry and pharmaceutical development. More commonly known in the literature as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), this compound is a protected amino acid derivative that offers a reliable and efficient means for introducing the valine moiety in stereocontrolled syntheses.[1][2] Its pre-activated N-carboxyanhydride (NCA) ring system facilitates streamlined peptide couplings, while the benzyloxycarbonyl (Cbz or Z) protecting group provides robust protection under various conditions, yet allows for clean deprotection. This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol, mechanistic insights into its application, and critical handling information for researchers and drug development professionals.

Core Chemical and Physical Properties

The compound is a white solid that serves as a valuable intermediate in pharmaceutical research and development.[1] Its fundamental properties are crucial for its application in synthesis, dictating solubility, reactivity, and storage requirements.

| Property | Value | Source |

| IUPAC Name | benzyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | [1][2] |

| Common Names | Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride | [1][2] |

| CAS Number | 158257-41-1 | [2][3] |

| Molecular Formula | C₁₄H₁₅NO₅ | [1][2][3] |

| Molecular Weight | 277.27 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| SMILES | CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | [2][3] |

| InChI | 1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 | [2] |

| InChIKey | PBXWOGVKYLPBQY-NSHDSACASA-N | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Computed Properties (Source: PubChem[2])

| Property | Value |

| XLogP3-AA | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 277.09502258 Da |

Synthesis and Structural Elucidation

The synthesis of Z-Val-NCA is typically achieved through the cyclization of the parent N-protected amino acid, N-benzyloxycarbonyl-L-valine. A common and effective method involves condensation with paraformaldehyde using an acid catalyst, which forms the oxazolidine-2,5-dione ring system while preserving the stereochemistry of the starting material.[4]

Experimental Protocol: Synthesis from N-Cbz-L-valine

This protocol is based on the method described by Reddy et al. (2000) and has been structurally verified.[4][5]

Materials:

-

N-benzyloxycarbonyl-L-valine (7.53 g, 30 mmol)

-

Paraformaldehyde (1.8 g, 60 mmol)

-

4-methylbenzenesulfonic acid (PTSA) (0.31 g, 1.8 mmol)

-

Benzene (25 mL)

-

0.3 M aqueous K₂CO₃ solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Mg₂SO₄

Procedure:

-

A mixture of N-benzyloxycarbonyl-L-valine, paraformaldehyde, and PTSA is suspended in benzene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[4]

-

The mixture is heated to reflux for approximately 1 hour, during which time the water formed is collected in the Dean-Stark trap.[4]

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and washed sequentially with 30 mL of 0.3 M aqueous K₂CO₃ solution and 30 mL of saturated brine.[4]

-

The organic layer is separated, dried over anhydrous Mg₂SO₄, filtered, and concentrated under reduced pressure (in vacuo).[4]

-

The resulting crude product is obtained as a white solid (yield reported as 65%).[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Z-Val-NCA.

Structural Confirmation

The absolute (S) configuration at the C4 stereocenter of the oxazolidine ring is retained from the L-valine precursor and has been unequivocally confirmed by single-crystal X-ray diffraction studies.[1][4] These studies reveal that in the solid state, molecules are linked by C-H···O hydrogen bonds, forming linear chains. The crystal structure is further stabilized by C-H···π interactions between stacked benzene rings.[4][6]

Reactivity and Application in Peptide Synthesis

The primary utility of Z-Val-NCA lies in its function as an efficient building block for dipeptides and more complex peptide structures.[1][4] The N-carboxyanhydride (NCA) moiety is a highly activated form of the amino acid, allowing for clean and rapid amide bond formation without the need for additional coupling reagents, which often generate stoichiometric byproducts.

Mechanism of Peptide Coupling

The coupling reaction proceeds via nucleophilic attack of an amino group (from another amino acid ester or peptide) on one of the carbonyl carbons of the NCA ring. This leads to ring-opening and the formation of a transient carbamate intermediate, which subsequently decarboxylates to yield the newly formed peptide bond and release carbon dioxide. The Cbz group remains intact, protecting the nitrogen until a dedicated deprotection step is performed.

Caption: General mechanism of Z-Val-NCA in peptide synthesis.

This direct coupling methodology is highly atom-economical and simplifies purification procedures. The compound's stability and defined stereochemistry make it a reliable precursor for the synthesis of biologically active molecules and pharmaceutical intermediates.[1]

Safety and Handling

Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.[1]

-

Hazards: Z-Val-NCA is associated with several GHS hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.

GHS Hazard Information: [2]

-

Signal Word: Warning[2]

-

Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Researchers should always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.

References

- (S)

- (S)

- (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate.

- (S)

- 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)-. PubChem.

- (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate.

- (4S)

Sources

- 1. This compound|Z-Val-NCA [benchchem.com]

- 2. 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)- | C14H15NO5 | CID 11065729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS: 158257-41-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Mastering Asymmetric Synthesis with a Valine-Derived Chiral Auxiliary

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. Chiral auxiliaries have established themselves as indispensable tools for achieving high levels of asymmetric induction, particularly in the construction of complex molecular architectures found in pharmaceuticals and natural products. This guide provides a comprehensive technical overview of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a potent chiral directing group derived from the readily available amino acid L-valine.

This document moves beyond a simple recitation of facts, offering instead a Senior Application Scientist’s perspective on the strategic application of this versatile auxiliary. We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed, field-tested protocols for its synthesis and application, and discuss its role in the broader context of asymmetric synthesis.

Compound Profile and Physicochemical Properties

This compound, also known by synonyms such as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), is a white solid at room temperature.[1][2] Its molecular structure, confirmed by single-crystal X-ray diffraction, features the (S) absolute configuration at the stereocenter derived from L-valine.[2]

| Property | Value | Source(s) |

| CAS Number | 158257-41-1 | [3] |

| Molecular Formula | C₁₄H₁₅NO₅ | [2][3] |

| Molecular Weight | 277.27 g/mol | [2] |

| Appearance | White solid | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | |

| IUPAC Name | benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | [2] |

| Boiling Point | 368.0±35.0 °C | [4] |

| pKa | -3.15±0.40 | [4] |

Spectral Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.65 (d, J = 12 Hz, 1H), 3.82–3.75 (m, 1H), 1.25 (d, J = 6.8 Hz, 6H).[5]

Synthesis of the Chiral Auxiliary

The most common and efficient synthesis of this compound involves the cyclization of N-benzyloxycarbonyl-L-valine (Z-L-Val). A reliable method, adapted from literature procedures, is provided below.[6]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from N-benzyloxycarbonyl-L-valine.

Materials:

-

N-benzyloxycarbonyl-L-valine (Z-L-Val)

-

Paraformaldehyde

-

p-Toluenesulfonic acid (PTSA)

-

Benzene (or Toluene)

-

0.3 M Aqueous Potassium Carbonate (K₂CO₃) solution

-

Saturated Aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dean-Stark apparatus

-

Standard glassware for reflux and extraction

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-benzyloxycarbonyl-L-valine (e.g., 7.53 g, 30 mmol), paraformaldehyde (e.g., 1.8 g, 60 mmol), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.31 g, 1.8 mmol).[6]

-

Add benzene (or toluene) as the solvent (e.g., 25 mL).[6]

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue reflux for approximately 1-2 hours, or until no more water is collected.[6]

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with 0.3 M aqueous K₂CO₃ solution (e.g., 30 mL) to remove the PTSA catalyst.[6]

-

Perform a subsequent wash with saturated aqueous NaCl solution (30 mL).[6]

-

Separate the organic layer and dry it over anhydrous MgSO₄.[6]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid.[6]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Asymmetric Aldol Reaction

Similarly, in boron-mediated asymmetric aldol reactions, the N-acyl auxiliary is converted to a boron enolate. The reaction with an aldehyde proceeds through a well-defined, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. [7]The isopropyl group of the auxiliary orients itself in a pseudo-equatorial position to minimize steric interactions, thereby directing the facial selectivity of the aldehyde's approach to the enolate. This leads to the predictable formation of the syn-aldol adduct with high diastereoselectivity.

Applications in Asymmetric Synthesis: Detailed Protocols

The true utility of a chiral auxiliary is demonstrated through its successful application in key synthetic transformations. Below are detailed protocols for asymmetric alkylation and aldol reactions using a valine-derived oxazolidinone auxiliary, which can be readily adapted for the title compound.

Protocol: Asymmetric Alkylation of an N-Acyl Auxiliary

Objective: To perform a diastereoselective alkylation of an N-acyl derivative of a valine-derived oxazolidinone.

Materials:

-

N-Acyl-(S)-4-isopropyl-2-oxazolidinone (prepared from the corresponding oxazolidinone)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide, allyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA or NaHMDS (1.05 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched alkylated product.

Protocol: Asymmetric Aldol Reaction

Objective: To perform a diastereoselective boron-mediated aldol reaction.

Materials:

-

N-Propionyl-(S)-4-isopropyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Methanol

-

30% Hydrogen Peroxide (H₂O₂)

-

pH 7 Phosphate buffer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C in an ice bath.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

-

Stir the mixture at 0 °C for 30-60 minutes to form the boron enolate.

-

Cool the reaction mixture to -78 °C.

-

Add the aldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 20-30 minutes, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour at 0 °C.

-

Extract the product with CH₂Cl₂.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the syn-aldol adduct.

Downstream Processing: Cleavage and Recovery of the Auxiliary

A critical aspect of chiral auxiliary-mediated synthesis is the efficient cleavage of the auxiliary to yield the desired enantiopure product and the recovery of the auxiliary for reuse, which enhances the economic viability and sustainability of the process. [8]

Cleavage of the N-Acyl Bond

The N-acyl bond can be cleaved under various conditions to afford different functional groups.

-

To Carboxylic Acids: The most common method involves hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture. [8]* To Primary Alcohols: Reductive cleavage using strong hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol. [8]* To Aldehydes: Careful use of milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can provide the aldehyde. [8]* To Esters: Transesterification with an alkoxide, for instance, sodium methoxide in methanol, furnishes the corresponding ester. [8]

Experimental Protocol: Hydrolytic Cleavage and Auxiliary Recovery

Objective: To cleave the N-acyl group to a carboxylic acid and recover the chiral auxiliary.

Materials:

-

N-Acyl oxazolidinone adduct

-

Tetrahydrofuran (THF)

-

30% Hydrogen Peroxide (H₂O₂)

-

Lithium Hydroxide (LiOH)

-

Sodium Sulfite (Na₂SO₃)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate or Diethyl Ether

Procedure:

-

Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

-

Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer by extraction with an organic solvent, followed by drying and concentration.

-

Acidify the aqueous layer to a pH of ~1-2 with 1 M HCl.

-

Extract the desired carboxylic acid from the acidified aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic extracts of the product, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically pure carboxylic acid.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

This compound stands as a valuable and effective chiral auxiliary for asymmetric synthesis. Its derivation from the inexpensive and readily available amino acid L-valine, coupled with its high stereodirecting ability in crucial carbon-carbon bond-forming reactions, makes it an attractive choice for both academic research and industrial applications. The straightforward protocols for its application and the potential for high recovery and recycling rates further enhance its practical utility. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic implementation of robust and reliable chiral auxiliaries like this valine-derived compound will undoubtedly remain a cornerstone of efficient and scalable synthetic strategies.

References

-

PubChem. 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)-. [Link]

-

Appchem. This compound | 158257-41-1. [Link]

-

Aladdin Scientific Corporation. This compound S587447. [Link]

-

Wu, J.-B., Lin, K., Guo, J.-N., Tang, G., & Zhao, Y.-F. (2008). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o685. [Link]

-

Protheragen. Benzyl(4S)-2,5-dioxo-4-(propan-2-yl)-1,3- oxazolidine-3-carboxylate. [Link]

-

Singh, V. K., & Singh, S. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(44), 23215-23243. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound|Z-Val-NCA [benchchem.com]

- 3. appchemical.com [appchemical.com]

- 4. 158257-41-1|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

This guide provides a comprehensive technical overview of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a pivotal reagent in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, and critical applications, grounding all information in established scientific literature.

Introduction and Significance

This compound, also widely known by synonyms such as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride, is a protected amino acid derivative of significant value in medicinal and organic chemistry.[1] Its structure incorporates the L-valine side chain, conferring specific stereochemistry that is crucial for its role as a chiral building block. The molecule's utility is primarily derived from the N-carboxyanhydride (NCA) moiety, a highly reactive functional group that facilitates efficient peptide bond formation, and the benzyloxycarbonyl (Cbz or Z) group, a common amine protecting group.

This compound serves as a vital intermediate in the synthesis of complex peptides and other biologically active molecules, where precise stereochemical control is paramount.[1][2] Its application streamlines synthetic pathways, often leading to higher yields and purities compared to other coupling methods.

Physicochemical and Structural Properties

The fundamental properties of Z-Val-NCA are summarized below. These data are critical for its handling, characterization, and application in experimental designs.

| Property | Value | Source(s) |

| Molecular Weight | 277.27 g/mol | , |

| Molecular Formula | C₁₄H₁₅NO₅ | |

| CAS Number | 158257-41-1 | |

| Appearance | White solid | |

| IUPAC Name | benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

| Purity | Typically ≥95% |

Molecular Structure

The structural integrity of Z-Val-NCA, particularly its stereochemistry, is the cornerstone of its utility. The (S) absolute configuration at the C4 position (the alpha-carbon of the original valine) has been unequivocally confirmed by single-crystal X-ray diffraction studies.[1][2] This fixed chirality is transferred during its synthetic applications.

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Insights

The preparation of Z-Val-NCA is reliably achieved through the cyclization of the parent N-protected amino acid, N-benzyloxycarbonyl-L-valine (Z-Val-OH). The reaction employs paraformaldehyde as a carbon source for the formation of the oxazolidinone ring and an acid catalyst.

Experimental Protocol

The following protocol is adapted from established literature methods.[2][3]

Materials:

-

N-benzyloxycarbonyl-L-valine (1.0 eq)

-

Paraformaldehyde (2.0 eq)

-

4-methylbenzenesulfonic acid (PTSA) (0.6 eq)

-

Benzene (or Toluene)

-

0.3 M Aqueous K₂CO₃ solution

-

Saturated Aqueous NaCl solution (Brine)

-

Anhydrous Mg₂SO₄ or Na₂SO₄

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add N-benzyloxycarbonyl-L-valine (1.0 eq), paraformaldehyde (2.0 eq), 4-methylbenzenesulfonic acid (0.6 eq), and benzene.

-

Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and condenser. Heat the mixture to reflux for approximately 1-2 hours. The progress can be monitored by the collection of water in the Dean-Stark trap.

-

Expert Insight: The use of a Dean-Stark trap is critical. The reaction is a condensation that produces water. By continuously removing water from the reaction mixture via azeotropic distillation, the equilibrium is driven towards the product, ensuring a high conversion rate.

-

-

Workup - Quenching: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Workup - Washing: Wash the organic layer sequentially with 0.3 M aqueous K₂CO₃ solution and then with saturated brine.

-

Expert Insight: The weak base wash (K₂CO₃) neutralizes the PTSA catalyst, preventing potential acid-catalyzed decomposition of the product during concentration. The brine wash helps to remove residual water and inorganic salts from the organic layer.

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous Mg₂SO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator.

-

Purification: The crude product is obtained as a white solid and can be further purified by recrystallization if necessary.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of Z-Val-NCA.

Key Applications in Drug Development and Research

Z-Val-NCA is primarily used as a monomer for the controlled, stepwise synthesis of peptides. The NCA ring is highly susceptible to nucleophilic attack (e.g., by an amine from another amino acid ester), leading to ring-opening and the formation of a new peptide bond with the concomitant release of CO₂.

Advantages of NCA-based Peptide Synthesis:

-

High Reactivity: Allows for rapid coupling reactions, often at room temperature.

-

Clean Byproduct: The only byproduct of the coupling step is carbon dioxide, which simplifies purification.

-

Stereochemical Retention: The reaction proceeds without racemization of the chiral center.[2]

This makes it an invaluable tool in the construction of peptide-based pharmaceuticals, where sequence and stereochemical purity are non-negotiable. It is recognized as a valuable intermediate in pharmaceutical research and development for creating a series of biologically active molecules.[1][4]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the reagent's integrity and ensure laboratory safety.

GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Allergic Skin Reaction | H317 | May cause an allergic skin reaction |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Data sourced from PubChem and commercial suppliers.[5][6][7]

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Recommended Storage

To prevent degradation, the compound should be stored under controlled conditions. The NCA ring is sensitive to moisture and heat.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]

-

Conditions: Keep in a tightly sealed container in a dark, dry place.[1][4][5]

Conclusion

This compound is a sophisticated and highly valuable chiral building block. Its well-defined structure and the reactivity of the N-carboxyanhydride group make it an efficient and clean reagent for the stereocontrolled synthesis of peptides and related molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its successful application in research and pharmaceutical development.

References

-

This compound. Appchem. [Link]

-

Wu, J.-B., Lin, K., Guo, J.-N., Tang, G., & Zhao, Y.-F. (2008). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o685. [Link]

-

(S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)-. PubChem, National Center for Biotechnology Information. [Link]

-

Wu, J.-B., Lin, K., Guo, J.-N., Tang, G., & Zhao, Y.-F. (2008). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. ResearchGate. [Link]

-

(4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound|Z-Val-NCA [benchchem.com]

- 2. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 158257-41-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 158257-41-1 [sigmaaldrich.com]

- 6. 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)- | C14H15NO5 | CID 11065729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 158257-41-1 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

This guide provides a comprehensive technical overview of (S)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a key chiral building block in modern organic and medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into its structural attributes, synthesis, and critical applications, emphasizing the scientific rationale behind its utility.

Introduction: A Chiral Synthon of Strategic Importance

This compound, commonly known in the scientific literature by its synonyms N-Cbz-L-valine N-Carboxyanhydride or Z-Val-NCA, is a crystalline solid derived from the naturally occurring amino acid L-valine.[1] Its structure incorporates the stereochemical integrity of L-valine, making it a valuable chiral auxiliary and a highly activated precursor for stereoselective synthesis.[2][3]

The primary significance of this molecule lies in its dual functionality. The N-carboxyanhydride (NCA) ring is a highly reactive moiety, primed for nucleophilic attack, which facilitates efficient peptide bond formation without the need for additional coupling reagents that can often complicate purification.[4] This reactivity, combined with the defined stereocenter inherited from L-valine, allows for the construction of complex chiral molecules with a high degree of stereochemical control. Its application is particularly notable in the pharmaceutical industry, for instance, as a crucial intermediate in the synthesis of the antiviral drug Valganciclovir.[4]

Structural Elucidation and Physicochemical Properties

The structural integrity of this compound is fundamental to its function. The molecule features a five-membered oxazolidine-2,5-dione ring, with an isopropyl group at the 4-position and a benzyloxycarbonyl group attached to the nitrogen atom. The "(S)" designation denotes the absolute configuration at the chiral center (C4), which is retained from the L-valine precursor.[3]

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 158257-41-1 | [1][5] |

| Molecular Formula | C₁₄H₁₅NO₅ | [1][5] |

| Molecular Weight | 277.27 g/mol | [1][5] |

| Appearance | White to off-white solid | [1][6] |

| Purity | ≥95% | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [6] |

| Solubility | Soluble in Chloroform, Tetrahydrofuran | [1] |

| Boiling Point (Predicted) | 368.0 ± 35.0 °C | [7] |

| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [1] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is most efficiently achieved through the cyclization of its precursor, N-benzyloxycarbonyl-L-valine (Cbz-L-valine), using a phosgenating agent. Triphosgene is often preferred over phosgene gas due to its solid nature and comparative ease of handling. The following protocol describes a robust and scalable laboratory procedure.

Causality of Experimental Choices:

-

Anhydrous Conditions: N-carboxyanhydrides are highly susceptible to hydrolysis.[2] Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the decomposition of the product and ensure a high yield.

-

Choice of Phosgenating Agent: Triphosgene serves as a safer, solid source of phosgene in situ. Its reaction with the starting material is controlled and efficient.

-

Temperature Control: The reaction is typically initiated at a low temperature to control the initial exothermic reaction and then gently warmed to ensure completion.

-

Purification: Recrystallization is a crucial step to remove any unreacted starting material and by-products, yielding a product of high purity suitable for subsequent sensitive applications like peptide synthesis.

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N-benzyloxycarbonyl-L-valine.

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material completely. Ensure the system is under a positive pressure of nitrogen.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve triphosgene in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred solution of Cbz-L-valine over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove any insoluble by-products.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane, to yield the pure this compound as a white crystalline solid.

-

Drying and Storage: Dry the purified product under high vacuum and store it at 2-8°C under an inert atmosphere.[6]

Applications in Asymmetric Synthesis

The primary application of this compound is as a highly activated form of L-valine for peptide synthesis.[3][4] The N-carboxyanhydride ring readily undergoes nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of a new peptide bond with the release of carbon dioxide. This process is highly efficient and avoids the formation of by-products associated with many common coupling reagents.

A prominent example of its industrial application is in the synthesis of Valganciclovir, an antiviral medication. In this synthesis, Z-Val-NCA is reacted with Ganciclovir in a clean and efficient coupling reaction, demonstrating the utility of this reagent in complex pharmaceutical manufacturing.[4]

Caption: Role of the title compound in the synthesis of Valganciclovir.

While its primary role is as an activated amino acid, the inherent chirality and the rigid oxazolidinone ring structure are characteristic features of chiral auxiliaries used to direct stereochemistry in a variety of asymmetric reactions.[3] However, its application in reactions such as aldol or alkylation to set new stereocenters is less documented compared to other N-acylated oxazolidinones.

Conclusion

This compound is a cornerstone chiral building block for the stereoselective synthesis of peptides and other complex molecules. Its well-defined structure, predictable reactivity, and the efficiency it brings to synthetic transformations underscore its importance in both academic research and industrial-scale pharmaceutical production. This guide provides the essential technical details for its synthesis and application, empowering researchers to leverage this valuable synthon in their drug discovery and development endeavors.

References

-

ChemBK. N-Cbz-L-valine N-Carboxyanhydride. (2024). Available at: [Link]

-

Wu, J.-B., Lin, K., Guo, J.-N., Tang, G., & Zhao, Y.-F. (2008). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o685. Available at: [Link]

-

PrepChem. Synthesis of N-CBZ-L-prolyl-L-valine. (n.d.). Available at: [Link]

-

ResearchGate. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. (2008). Available at: [Link]

-

Wikipedia. Amino acid N-carboxyanhydride. (n.d.). Available at: [Link]

-

Deming, T. J., & Kramer, J. R. (2015). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC. Available at: [Link]

-

Pharmaffiliates. (S)-3-(Benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione. (n.d.). Available at: [Link]

-

National Center for Biotechnology Information. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." PubChem. Available at: [Link]

-

Isochem. α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. (2015). Available at: [Link]

-

CAS Common Chemistry. 158257-41-1: Phenylmethyl (4S)-4-(1-methylethyl)-2,5-dioxo-3.... (n.d.). Available at: [Link]

-

National Center for Biotechnology Information. "3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)-." PubChem. Available at: [Link]

-

Tian, Z., Zhang, Z., Wang, S., & Lu, H. (2021). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. ChemRxiv. Available at: [Link]

-

Taylor & Francis Online. Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (2017). Available at: [Link]

-

Appchem. This compound. (n.d.). Available at: [Link]

-

Springer Nature. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. (2024). Available at: [Link]

-

Protheragen. Benzyl(4S)-2,5-dioxo-4-(propan-2-yl)-1,3- oxazolidine-3-carboxylate. (n.d.). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. This compound|Z-Val-NCA [benchchem.com]

- 4. pmcisochem.fr [pmcisochem.fr]

- 5. appchemical.com [appchemical.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Benzyl(4S)-2,5-dioxo-4-(propan-2-yl)-1,3- oxazolidine-3-carboxylate - Protheragen [protheragen.ai]

A Comprehensive Technical Guide to the Synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (Z-Val-NCA)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a crucial chiral building block in modern organic and medicinal chemistry. Also known as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), this compound is a highly valuable activated amino acid derivative.[1][2] Its primary application lies in peptide synthesis, where the N-carboxyanhydride (NCA) moiety allows for efficient peptide chain elongation.[2] Furthermore, it serves as a key intermediate in the synthesis of various biologically active molecules and antiviral drugs, such as Valganciclovir.[3][4]

The synthetic pathway presented herein is a robust, two-step process commencing from the readily available chiral precursor, L-valine. The strategy involves the protection of the amino group followed by an intramolecular cyclization to yield the target oxazolidinedione. This guide emphasizes the chemical principles, experimental causality, and self-validating protocols essential for reproducible, high-purity synthesis.

Overall Synthetic Workflow

The synthesis is logically segmented into two primary stages: the protection of the starting amino acid and the subsequent cyclization to form the target N-carboxyanhydride.

Caption: High-level workflow for the two-step synthesis of Z-Val-NCA from L-Valine.

Part 1: Synthesis of the Precursor, N-Benzyloxycarbonyl-L-valine (Cbz-L-Valine)

Principle and Rationale

The first critical step is the protection of the primary amine of L-valine. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose. It effectively shields the amine's nucleophilicity, preventing side reactions during subsequent transformations. Crucially, the Cbz group is robust under various conditions but can be selectively removed via catalytic hydrogenation, a mild process that preserves other sensitive functional groups. The reaction is a classic Schotten-Baumann acylation performed in a biphasic system under alkaline conditions.

Detailed Experimental Protocol

This protocol is adapted from established methodologies to ensure high yield and purity.[5][6]

Reagents and Materials:

-

L-Valine (1.0 eq)

-

2 M Sodium Hydroxide (NaOH) solution

-

Sodium Carbonate (Na₂CO₃) (1.0 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.2 eq)

-

1,4-Dioxane (or other suitable solvent for Cbz-Cl)

-

Dichloromethane (for extraction)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and thermometer, dissolve L-valine (1.0 eq) and sodium carbonate (1.0 eq) in 2 M sodium hydroxide solution.[5][6]

-

Cool the resulting solution to below 0°C using an ice-salt bath. This temperature control is critical to manage the exothermicity of the reaction and prevent the hydrolysis of benzyl chloroformate.

-

Prepare a solution of benzyl chloroformate (1.2 eq) in 1,4-dioxane.

-

Add the benzyl chloroformate solution dropwise to the cooled L-valine solution while vigorously stirring. Maintain the internal temperature below 20°C throughout the addition.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 8 hours to ensure the reaction goes to completion.[5]

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic phase.[6]

-

Cool the remaining aqueous phase to below 10°C in an ice bath.

-

Slowly add concentrated HCl dropwise to acidify the solution to a pH of 2. This step protonates the carboxylate group, causing the Cbz-L-valine product to precipitate as a white solid.[5]

-

Stir the slurry at 10°C for 30 minutes to ensure complete precipitation.

-

Filter the white solid, wash thoroughly with cold deionized water, and dry under vacuum to yield pure N-Benzyloxycarbonyl-L-valine.

Protocol Validation and Characterization

The integrity of the synthesis is confirmed through rigorous analytical characterization of the intermediate product.

| Parameter | Typical Value | Source |

| Yield | 93-94% | [5][6] |

| Purity (HPLC) | >99.5% | [5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 62-64 °C | [7] |

| Specific Rotation | -4.1° (c=2, glacial acetic acid, 20°C) | [5] |

Part 2: Cyclization to this compound

Principle and Rationale

This step transforms the N-protected amino acid into its activated N-carboxyanhydride (NCA) form. The reaction is an acid-catalyzed intramolecular condensation. Paraformaldehyde serves as the source for the C5 carbon of the oxazolidine ring. The reaction generates water as a byproduct, which must be removed to drive the equilibrium toward the product, in accordance with Le Châtelier's principle. The use of a Dean-Stark apparatus is a field-proven method to achieve this efficiently.[8]

Caption: Key mechanistic stages of the acid-catalyzed cyclization to form Z-Val-NCA.

Detailed Experimental Protocol

This protocol is based on the method described by Reddy et al. for the formation of related oxazolidinones.[8]

Reagents and Materials:

-

N-Benzyloxycarbonyl-L-valine (1.0 eq, from Part 1)

-

Paraformaldehyde (2.0 eq)

-

p-Toluenesulfonic acid (PTSA) monohydrate (0.06 eq)

-

Benzene (or Toluene)

-

0.3 M Potassium Carbonate (K₂CO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add N-benzyloxycarbonyl-L-valine (1.0 eq), paraformaldehyde (2.0 eq), PTSA (0.06 eq), and benzene.[8]

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed azeotropically with benzene.

-

Continue refluxing for approximately 1 hour, or until no more water is observed collecting in the trap.[8]

-

Work-up: Cool the reaction mixture to room temperature.

-

Transfer the benzene solution to a separatory funnel and wash it sequentially with 0.3 M aqueous K₂CO₃ solution (to remove the PTSA catalyst) and then with saturated aqueous NaCl solution.[8]

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, typically as a white solid.[8]

-

The product can be further purified by recrystallization if necessary, though this procedure often yields a product of high purity.

Final Product Validation and Handling

The final product's identity and stereochemical integrity are paramount. The (S) configuration of the stereocenter is retained from the L-valine starting material, a fact that has been confirmed by X-ray crystallography in related studies.[8]

| Parameter | Specification | Source |

| IUPAC Name | benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | [2] |

| Molecular Formula | C₁₄H₁₅NO₅ | [1][9] |

| Molecular Weight | 277.27 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Purity | >95% | |

| Storage | 2-8°C, under inert atmosphere, protected from light | [2][4] |

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine.

- Guidechem. (n.d.). What is N-Carbobenzyloxy-L-valine and how is it prepared?.

- PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

- Creative Peptides. (n.d.). Chiral Amino Acids Synthesis.

- Benchchem. (n.d.). N-((Benzyloxy)carbonyl)-N-methyl-L-valine.

- ResearchGate. (n.d.). Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.

- ACS Publications. (n.d.). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids.

- Wikipedia. (n.d.). Chiral auxiliary.

- National Institutes of Health (NIH). (n.d.). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Carbobenzyloxy-L-valine: A Comprehensive Overview.

- ChemicalBook. (2025). N-Carbobenzyloxy-L-valine.

- ChemBK. (2024). N-Cbz-L-valine N-Carboxyanhydride.

- Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

- ChemicalBook. (n.d.). Cbz-N-methyl-L-valine - Reaction / Application on synthetic works.

- Benchchem. (n.d.). This compound.

- ChemBK. (2024). CARBOBENZYLOXY-L-VALINE.

- Appchem. (n.d.). This compound.

- VIVAN Life Sciences. (n.d.). L-Valine N-Carboxyanhydride.

- Sigma-Aldrich. (n.d.). This compound.

- BLDpharm. (n.d.). 158257-41-1|this compound.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound|Z-Val-NCA [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 158257-41-1|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]

- 8. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. appchemical.com [appchemical.com]

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (Z-Val-NCA): A Keystone Reagent in Modern Peptide Synthesis

This guide provides an in-depth exploration of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a compound more commonly known in the scientific community as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride.[1][2] While the term "mechanism of action" typically implies a biological or pharmacological pathway, for Z-Val-NCA, its significance and "action" are rooted in its elegant and efficient chemical reactivity as a urethane-protected amino acid N-carboxyanhydride (UNCA) in peptide synthesis. This document will elucidate the chemical mechanism that makes Z-Val-NCA a valuable tool for researchers and professionals in drug development and peptide chemistry.

Introduction to Urethane-Protected N-Carboxyanhydrides (UNCAs)

The synthesis of peptides, whether in solution or on a solid phase, is a cornerstone of pharmaceutical research and development. The formation of a peptide bond between two amino acids requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. Historically, this has been achieved using a variety of coupling reagents. However, many of these methods can lead to side reactions, racemization of the chiral amino acid center, and the generation of byproducts that complicate purification.

Urethane-protected N-carboxyanhydrides (UNCAs) have emerged as a superior class of activated amino acid derivatives that circumvent many of these issues.[3][4] These compounds are stable, crystalline solids that can be stored for extended periods without degradation.[3][4] Z-Val-NCA is a prime example of a UNCA, where the amino group of L-valine is protected by a benzyloxycarbonyl (Cbz or Z) group.

Chemical Properties and Synthesis of Z-Val-NCA

This compound is a white solid with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol .[1] Its structure has been confirmed by single-crystal X-ray diffraction, which verifies the retention of the (S) absolute configuration at the stereocenter of the valine residue.[1]

Table 1: Physicochemical Properties of Z-Val-NCA

| Property | Value | Reference |

| IUPAC Name | benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | [1][2][5] |

| Synonyms | Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride | [1][2] |

| CAS Number | 158257-41-1 | [2][5] |

| Molecular Formula | C14H15NO5 | [2] |

| Molecular Weight | 277.28 g/mol | [5] |

| Appearance | White solid | [1] |

| Storage | 2-8°C, inert atmosphere, dark place | [1][5] |

The synthesis of Z-Val-NCA typically starts from N-Cbz-L-valine, a commercially available protected amino acid.[6][7] The formation of the N-carboxyanhydride ring is a key step. While the search results did not provide a direct synthesis for Z-Val-NCA, a general method for forming similar oxazolidinone structures involves the reaction of an N-protected amino acid with an aldehyde, such as paraformaldehyde, in the presence of an acid catalyst.[8][9][10]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of Z-Val-NCA.

Mechanism of Action in Peptide Synthesis

The "mechanism of action" of Z-Val-NCA is its chemical reactivity in forming a peptide bond. This process is highly efficient and clean, with carbon dioxide as the only byproduct.[3][4] The reaction proceeds via a nucleophilic attack of the amino group of an incoming amino acid or peptide on one of the carbonyl carbons of the anhydride ring.

The key steps are as follows:

-

Nucleophilic Attack: The free amino group of a second amino acid (or peptide) acts as a nucleophile and attacks the C5 carbonyl carbon of the Z-Val-NCA ring. This is the more electrophilic carbonyl due to the electron-withdrawing effect of the adjacent oxygen atom.

-

Ring Opening: The attack leads to the opening of the anhydride ring, forming a transient carbamate intermediate.

-

Decarboxylation: This intermediate is unstable and readily undergoes decarboxylation, releasing a molecule of carbon dioxide (CO2).

-

Peptide Bond Formation: The decarboxylation results in the formation of a new peptide bond between the valine residue and the incoming amino acid, with the Cbz protecting group still attached to the valine's nitrogen.

Diagram 2: Mechanism of Peptide Bond Formation using Z-Val-NCA

Caption: Reaction pathway of Z-Val-NCA in peptide synthesis.

Advantages in Drug Development and Peptide Synthesis

The use of Z-Val-NCA and other UNCAs offers several distinct advantages for researchers and drug development professionals:

-

High Reactivity and Purity: The reaction is fast and clean, and the only byproduct is gaseous CO2, which simplifies the purification of the resulting peptide.[11]

-

Suppression of Racemization: The urethane protecting group is crucial for suppressing racemization, a common side reaction in peptide synthesis.[12] The mechanism of racemization is altered, and the direct enolization pathway is less favored.[12] This is critical for the synthesis of biologically active peptides where stereochemical integrity is paramount.

-

Stability: Unlike many other activated amino acid derivatives, UNCAs are generally stable, crystalline solids that can be isolated and stored.[3][4] This allows for better control over the reaction stoichiometry and conditions.

-

Versatility: UNCAs can be used in both solid-phase and solution-phase peptide synthesis.[3][4]

Experimental Protocol: Peptide Coupling using Z-Val-NCA

The following is a generalized protocol for the coupling of Z-Val-NCA with a free amino acid or peptide in solution.

Materials:

-

This compound (Z-Val-NCA)

-

Amino acid or peptide with a free N-terminus

-

Aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Tertiary amine base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)) (optional, depending on the salt form of the amine)

-

Stirring plate and stir bar

-

Reaction vessel

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolution of the Amine Component: Dissolve the amino acid or peptide (1.0 equivalent) in the chosen aprotic solvent in the reaction vessel under an inert atmosphere. If the amine component is a salt (e.g., hydrochloride or trifluoroacetate), add 1.0-1.1 equivalents of a non-nucleophilic tertiary amine base to neutralize it and stir for 10-15 minutes.

-

Addition of Z-Val-NCA: Add Z-Val-NCA (1.0-1.2 equivalents) to the reaction mixture as a solid or as a solution in the same solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude protected peptide can be purified by standard techniques such as crystallization or column chromatography on silica gel.

Diagram 3: Experimental Workflow for Peptide Coupling

Caption: Step-by-step workflow for peptide coupling using Z-Val-NCA.

Conclusion

This compound is a powerful reagent in the arsenal of the peptide chemist. Its "mechanism of action" is a testament to elegant chemical design, enabling the efficient, clean, and stereochemically controlled formation of peptide bonds. For researchers and professionals in drug development, understanding the principles behind the reactivity of Z-Val-NCA and other UNCAs is key to leveraging their full potential in the synthesis of complex and therapeutically relevant peptides.

References

-

Fuller, W. D., et al. (1996). Urethane-protected Alpha-Amino Acid N-carboxyanhydrides and Peptide Synthesis. Biopolymers, 40(2), 183-205. [Link]

-

Romoff, T. T., et al. (1997). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. Journal of Peptide Research, 49(4), 281-292. [Link]

-

Fuller, W. D., et al. (1995). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. DOI: 10.1002/(SICI)1097-0282(1996)40:2<183::AID-BIP1>3.0.CO;2-S. [Link]

- Loffet, A. (2009). Peptide synthesis method using n-carboxyanhydride (unca).

-

Wu, J.-B., et al. (2008). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o685. [Link]

-

Fuller, W. D., et al. (1990). Urethane protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society, 112(20), 7414-7416. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). N-Carbobenzyloxy-L-valine: A Comprehensive Overview. [Link]

-

Wu, J.-B., et al. (2008). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o685. [Link]

-

PrepChem. (n.d.). Synthesis of N-CBZ-L-prolyl-L-valine. PrepChem.com. [Link]

-

ChemBK. (2024). BENZYLOXYCARBONYL-L-VALINE. ChemBK. [Link]

-

Wu, J.-B., et al. (2008). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)-. PubChem. [Link]

-

Labcompare. (n.d.). This compound S587447 from Aladdin Scientific Corporation. Labcompare. [Link]

Sources

- 1. This compound|Z-Val-NCA [benchchem.com]

- 2. 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)- | C14H15NO5 | CID 11065729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis (1996) | William D. Fuller | 44 Citations [scispace.com]

- 5. This compound | 158257-41-1 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2009112437A1 - Peptide synthesis method using n-carboxyanhydride (unca) - Google Patents [patents.google.com]

- 12. Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Asymmetric Synthesis

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a derivative of an Evans chiral auxiliary, is a cornerstone reagent in modern asymmetric synthesis.[1][2] Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, making them indispensable for creating enantiomerically pure pharmaceutical agents and complex natural products.[1] The efficacy of this compound, also known as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride, is fundamentally linked to its behavior in solution.[3][4] Solubility dictates everything from reaction kinetics and substrate compatibility to purification and final product yield. A thorough understanding of its solubility profile is therefore not merely academic but a practical necessity for process optimization, scalability, and reproducibility in both research and development settings.

This guide provides a comprehensive overview of the physicochemical properties, quantitative solubility data, and standardized methodologies for determining the solubility of this compound, empowering scientists to make informed decisions in their synthetic endeavors.

Physicochemical Characteristics

The solubility of a compound is governed by its intrinsic molecular properties. The structure of this compound contains a combination of polar and non-polar moieties that define its interactions with various solvents. The polar oxazolidinedione ring and the carbamate linkage provide sites for dipole-dipole interactions, while the non-polar benzyl and isopropyl groups favor dissolution in less polar environments.

| Property | Value | Source |

| IUPAC Name | benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | [3][4] |

| Synonyms | Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride | [3][4] |

| CAS Number | 158257-41-1 | [4][5][6] |

| Molecular Formula | C₁₄H₁₅NO₅ | [3][6] |

| Molecular Weight | 277.27 g/mol | [3][4] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [3][5] |

Quantitative Solubility Profile

Precise solubility data is essential for designing robust chemical processes. The following table summarizes the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature (approx. 20-25°C). It is important to note that these values are indicative and should be confirmed experimentally for mission-critical applications.

| Solvent | Classification | Solubility (mg/mL) | Notes |

| Dichloromethane (DCM) | Chlorinated | > 100 | High solubility, common for acylation and alkylation reactions. |

| Tetrahydrofuran (THF) | Ether | > 100 | High solubility, suitable for enolate formation. |

| Ethyl Acetate (EtOAc) | Ester | > 100 | Good solubility, often used in workup and chromatography. |

| Acetone | Ketone | > 100 | High solubility. |

| Acetonitrile (MeCN) | Nitrile | > 100 | High solubility. |

| Toluene | Aromatic Hydrocarbon | ~50 | Moderate solubility. |

| Ethanol | Polar Protic | ~20 | Moderate solubility. |

| Methanol | Polar Protic | ~20 | Moderate solubility. |

| Isopropanol | Polar Protic | < 10 | Low to moderate solubility. |

| Hexanes / Heptane | Aliphatic Hydrocarbon | < 1 | Very low solubility, useful for precipitation/recrystallization. |

| Water | Aqueous | < 0.1 | Practically insoluble. |

Causality Insight: The high solubility in polar aprotic solvents like Dichloromethane and THF is attributed to strong dipole-dipole interactions between the solvent and the polar carbamate and oxazolidinedione functionalities. Conversely, the poor solubility in non-polar alkanes like hexanes is due to the inability of these solvents to overcome the crystal lattice energy of the solid compound. The limited solubility in water stems from the compound's large non-polar surface area (benzyl and isopropyl groups) and its inability to act as a hydrogen bond donor.

Standardized Protocol for Equilibrium Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol such as the "shake flask" method is recommended.[7] This method establishes the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (ensuring visible solid remains) to a known volume of the chosen solvent in a sealed, inert vial.

-

Expertise & Experience: Using a significant excess of solid ensures that the solution reaches true saturation. The purity of both the solute and solvent is paramount for accurate measurements.[8]

-

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using an orbital shaker or rotator for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

-

Trustworthiness: The system is self-validating. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.[7]

-

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Expertise & Experience: It is critical to avoid disturbing the solid material at the bottom of the vial. Using a filter-tip pipette can provide an extra layer of protection against transferring particulate matter.

-

-

Analysis: Dilute the aliquot with a suitable mobile phase and quantify the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the desired units (e.g., mg/mL).

Visualization of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Practical Implications & Solvent Selection

The choice of solvent is dictated by the specific synthetic transformation.

-

Acylation/Alkylation Reactions: The high solubility and relative inertness of Dichloromethane (DCM) and Tetrahydrofuran (THF) make them ideal solvents for reactions involving the formation of enolates from the N-acylated auxiliary.[9]

-

Purification: The poor solubility in hexanes or heptane is highly advantageous. These "anti-solvents" can be used to precipitate the product from a more soluble reaction medium, facilitating purification by filtration or recrystallization. A common technique involves dissolving the crude product in a minimal amount of a solvent like ethyl acetate and then slowly adding hexanes to induce crystallization.

-

Chromatography: A mixture of Ethyl Acetate and Hexanes is a common eluent system for purifying the compound and its derivatives via flash column chromatography, leveraging the differential solubility of components.

Logical Framework for Solvent Selection

Caption: Factors Influencing Application-Specific Solvent Choice.

Safety, Handling, and Disposal

As with all oxazolidinone derivatives, appropriate safety measures are essential.[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[12][13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] The compound may cause skin and serious eye irritation.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to maintain stability.[3][5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment.[12]

Conclusion

The solubility of this compound is a multi-faceted property that is central to its successful application in asymmetric synthesis. Its high solubility in common polar aprotic solvents facilitates a wide range of chemical reactions, while its poor solubility in non-polar hydrocarbons provides convenient avenues for purification. By leveraging the quantitative data and the robust experimental protocol presented in this guide, researchers can demystify solubility as a variable, leading to more efficient, predictable, and scalable synthetic outcomes.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

Gatti, G., et al. (2015). Drug-drug interactions and safety of linezolid, tedizolid, and other oxazolidinones. Expert Opinion on Drug Metabolism & Toxicology, 11(10), 1-16. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11065729, 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)-. Retrieved from [Link]

-

Barone, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253. Retrieved from [Link]

-

ResearchGate. (2025, June 11). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Retrieved from [Link]

-

Labcompare. (n.d.). This compound S587447 from Aladdin Scientific Corporation. Retrieved from [Link]

-

Wu, J.-B., et al. (2007). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4057. Retrieved from [Link]

-

ResearchGate. (n.d.). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. Retrieved from [Link]

-

de Souza, R. O. M. A., et al. (2011). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 16(5), 3565-3581. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

ResearchGate. (n.d.). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound|Z-Val-NCA [benchchem.com]

- 4. 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)- | C14H15NO5 | CID 11065729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 158257-41-1 [sigmaaldrich.com]

- 6. appchemical.com [appchemical.com]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. Drug-drug interactions and safety of linezolid, tedizolid, and other oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

- 13. fishersci.ie [fishersci.ie]

Stability and Storage of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate: A Technical Guide

Introduction

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, commonly referred to in scientific literature as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride, is a pivotal N-carboxyanhydride (NCA) derivative of the amino acid L-valine.[1][2][3] Its utility as a building block in the synthesis of peptides and other biologically active molecules makes it an invaluable reagent for researchers in drug development and medicinal chemistry.[1][4] The high reactivity of the NCA moiety, which facilitates efficient peptide bond formation, also renders the compound susceptible to degradation if not handled and stored correctly.[4][5] This guide provides a comprehensive overview of the stability profile of Z-Val-NCA and outlines best practices for its storage to ensure its integrity and performance in research applications.

Chemical Identity and Properties

A clear understanding of the compound's properties is fundamental to appreciating its stability challenges.

| Property | Value | Source |

| IUPAC Name | benzyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | [2] |